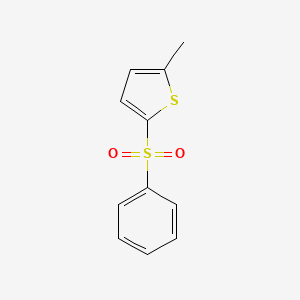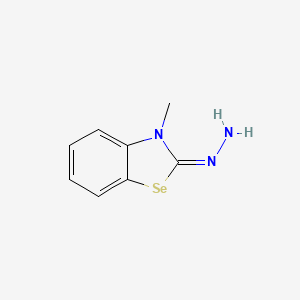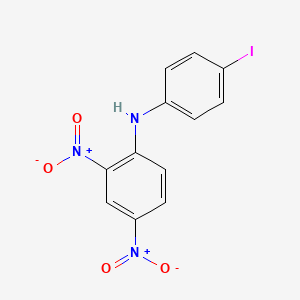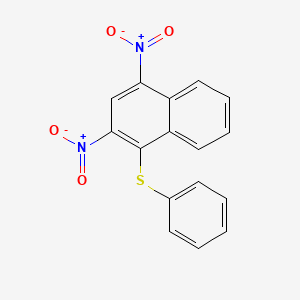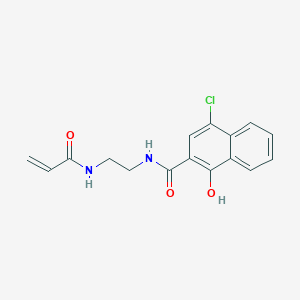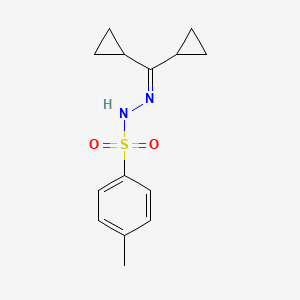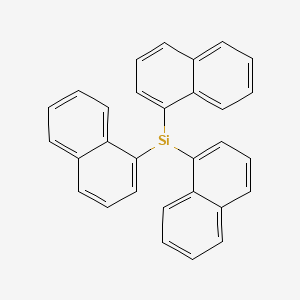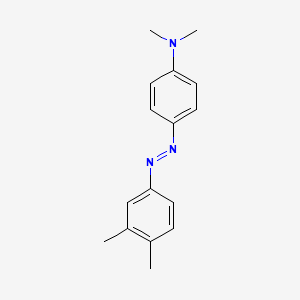![molecular formula C30H30N4O4S B11952106 N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea CAS No. 1262-25-5](/img/structure/B11952106.png)
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea is a complex organic compound with a molecular formula of C31H32N4O2S This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as sulfonyl and urea
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethylaniline with phosgene to form a carbamoyl chloride intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonylurea compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
- N-{4-[(4-{[(3,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(3,4-dimethylphenyl)urea
- N-{4-[(4-{[(2,6-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,6-dimethylphenyl)urea
Uniqueness
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea is unique due to its specific arrangement of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1262-25-5 |
|---|---|
分子式 |
C30H30N4O4S |
分子量 |
542.6 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-3-[4-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C30H30N4O4S/c1-19-5-15-27(21(3)17-19)33-29(35)31-23-7-11-25(12-8-23)39(37,38)26-13-9-24(10-14-26)32-30(36)34-28-16-6-20(2)18-22(28)4/h5-18H,1-4H3,(H2,31,33,35)(H2,32,34,36) |
InChIキー |
YMGRAXWYCNRIRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


